N-(4-氨基-2-甲基苯基)-4-(庚氧基)苯甲酰胺

描述

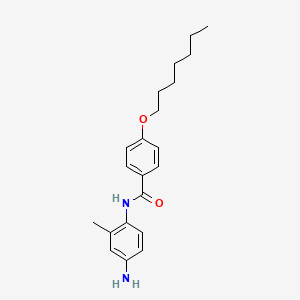

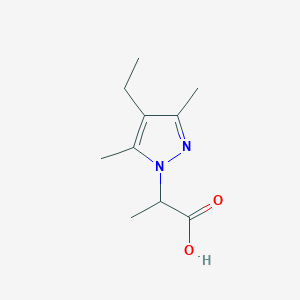

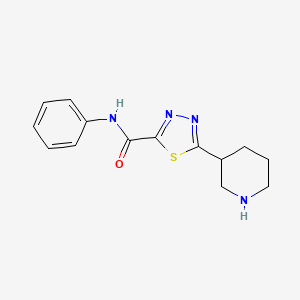

“N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide” is a complex organic compound. It contains an amide group (-CONH2), a benzene ring (C6H5-), an amino group (-NH2), a methyl group (-CH3), and a heptyloxy group (-OC7H15).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the amino group, and the attachment of the heptyloxy group. The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, the amide group, the amino group, the methyl group, and the heptyloxy group. The exact arrangement of these groups within the molecule would determine its three-dimensional shape and possibly its reactivity.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide, amino, and heptyloxy groups. For example, the amide group might be susceptible to hydrolysis, while the amino group could potentially engage in reactions with acids or electrophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in water, while the nonpolar heptyloxy group might make it more soluble in organic solvents.科学研究应用

抗肿瘤活性

N-(4-氨基-2-甲基苯基)-4-(庚氧基)苯甲酰胺因其在癌症治疗中的潜力而被积极研究。例如,一种相关的化合物 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103) 已被确定为组蛋白脱乙酰酶 (HDAC) 抑制剂,在体外和体内均显示出显着的抗肿瘤活性,并已进入临床试验 (Zhou 等,2008)。

抗氧化特性

氨基取代的苯甲酰胺衍生物,包括类似于 N-(4-氨基-2-甲基苯基)-4-(庚氧基)苯甲酰胺的化合物,已显示出强大的抗氧化能力,可能对清除自由基有用。这是通过研究电化学氧化机制来证明的 (Jovanović 等,2020)。

抗惊厥活性

对苯甲酰胺衍生物的研究揭示了它们作为抗惊厥药的潜力。例如,4-氨基-N-(2,6-二甲基苯基)苯甲酰胺及其衍生物在几种抗惊厥模型中显示出有希望的结果,表明在癫痫发作疾病的治疗中具有潜在应用 (Lambert 等,1995)。

杀虫剂潜力

某些取代的苯甲酰胺已被确定为蚊子发育的有效抑制剂,表明在控制蚊媒疾病方面具有潜在用途 (Schaefer 等,1978)。

在化疗中的应用

4-氨基-N-(2'-氨基苯基)苯甲酰胺,一种与 N-(4-氨基-2-甲基苯基)-4-(庚氧基)苯甲酰胺相关的化合物,被发现对缓慢和快速增殖的大鼠肿瘤具有不同的治疗效果,表明在靶向化疗中具有潜在应用 (Berger 等,1985)。

安全和危害

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.

未来方向

The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, studies could focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s a new material, research could explore its physical properties and potential applications.

属性

IUPAC Name |

N-(4-amino-2-methylphenyl)-4-heptoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-3-4-5-6-7-14-25-19-11-8-17(9-12-19)21(24)23-20-13-10-18(22)15-16(20)2/h8-13,15H,3-7,14,22H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKLNIGSVSKJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1391180.png)

![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)

![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)

![3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1391186.png)

![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)